N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide
Description
N1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbis(amine)) backbone. The compound features two distinct substituents:
- N1-substituent: A 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl group, incorporating a tetrahydroquinoline moiety fused with an ethyl linker.
- N2-substituent: A propyl group.
The oxalamide group may enhance metabolic stability or influence binding interactions in therapeutic applications.
Properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-9-18-16(21)17(22)19-10-8-13-6-7-15-14(12-13)5-4-11-20(15)2/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJUOLMAXVDSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Attachment of the Ethyl Chain: The ethyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Oxalamide Group: The final step involves the reaction of the intermediate compound with oxalyl chloride and a suitable amine to form the oxalamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted oxalamides.
Scientific Research Applications
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. The oxalamide group can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- The oxalamide backbone may confer greater rigidity and hydrogen-bonding capacity compared to the acetamide group.
Oxalamide Derivatives with Heterocyclic Substituents
Example Compound: N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (898427-73-1) .
Key Differences :
- The hydroxypropyl group in 898427-73-1 likely improves aqueous solubility compared to the non-polar propyl chain in the target compound.
- The hexahydropyridoquinolin-3-one substituent in 898427-73-1 introduces an additional ketone group, which could influence redox properties or binding affinity .
Fluorouracil Prodrugs (Indirect Functional Comparison)
Example Compound : Short peptide-conjugated 5-fluorouracil (5-FU) prodrugs .
Key Insight: While 5-FU prodrugs prioritize controlled release of the active drug, the target oxalamide may act as a direct therapeutic agent due to its stable scaffold and tetrahydroquinoline moiety .
Biological Activity
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C21H22N3O3
- Molecular Weight : 378.42 g/mol
- CAS Number : 946281-39-6
The compound contains a tetrahydroquinoline moiety known for various biological effects, including neuroprotective properties and potential anticancer activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The tetrahydroquinoline structure may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection and neurodegenerative disease modulation.
- Enzyme Modulation : The oxalamide group can enhance binding affinity through hydrogen bonding and other interactions with enzymes involved in metabolic processes.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective effects. For instance:
- Oxidative Stress Inhibition : Studies show that tetrahydroquinoline derivatives can inhibit the activation of caspases and reduce levels of reactive oxygen species (ROS), contributing to neuronal cell protection against apoptosis .
- Cell Viability : In vitro studies have demonstrated that these compounds can enhance the survival of neuronal cells under oxidative stress conditions .
Anticancer Activity
Similar compounds have shown promise as anticancer agents. Notably:
- Cell Line Studies : Derivatives have been tested against various human cancer cell lines, including A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer). Mechanisms include cell cycle arrest and apoptosis induction .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Similar oxalamide structure with fluorinated phenyl group | Anticancer activity |
| N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Fluorination at para position | Potential neuroprotective effects |
| N1-(3-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Chlorinated phenyl group | Antimicrobial properties |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Neuroprotection in Animal Models : Research involving animal models of neurodegenerative diseases has demonstrated that these compounds can significantly reduce neuronal cell death and improve behavioral outcomes .
- Antitumor Efficacy : Clinical studies have shown that similar oxalamides can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
Q & A
Q. What are the key synthetic strategies for synthesizing N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide, and how are critical intermediates characterized?
The synthesis typically involves multi-step organic reactions, including amide bond formation, alkylation, and cyclization. For example, oxalamide derivatives are often synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Critical intermediates are characterized using ¹H NMR (to confirm proton environments), mass spectrometry (MS) (for molecular weight validation), and HPLC (to ensure purity >95%) . Solvent choice (e.g., dimethylformamide) and temperature control are critical for optimizing yields .
Q. Which spectroscopic techniques are essential for confirming the purity and structural integrity of this compound?
- ¹H/¹³C NMR : Resolves proton and carbon environments, confirming regiochemistry of the tetrahydroquinoline and oxalamide moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., C21H31N3O2 for related analogs) .
- HPLC with UV/Vis detection : Quantifies purity and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Q. What in vitro biological assays are typically prioritized during initial pharmacological profiling?
Initial screens focus on enzyme inhibition assays (e.g., nitric oxide synthase isoforms like iNOS, eNOS, and nNOS) using recombinant proteins expressed in Baculovirus-infected Sf9 cells. Activity is measured via radioactive or colorimetric methods . Cellular assays (e.g., cytotoxicity in cancer cell lines) and receptor-binding studies (e.g., G-protein-coupled receptors) are also common .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the biological activity of this oxalamide derivative?
SAR studies require:
- Systematic substitution : Modifying the tetrahydroquinoline’s methyl group (e.g., replacing with cyclopentyl or isobutyryl groups) and varying the propyl chain length on the oxalamide .
- Biological testing : Correlating structural changes with activity in target assays (e.g., IC50 shifts in enzyme inhibition). For example, cyclopentyl substitutions may enhance lipophilicity and membrane permeability .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes to targets like RSK kinases .
Q. What methodologies are employed to resolve contradictory data in target validation studies involving this compound?
Contradictions (e.g., varying IC50 values across studies) are addressed via:
- Orthogonal assays : Validating enzyme inhibition with both radioactive and fluorescence-based methods .
- Proteomic profiling : Identifying off-target interactions using affinity chromatography or thermal shift assays .
- Dose-response studies : Ensuring linearity across concentrations to rule out assay artifacts .
Q. How can computational chemistry tools predict the binding modes of this compound to its putative targets?
- Molecular docking : Simulates interactions with targets (e.g., RSK kinases) using software like Schrödinger Suite. Key residues (e.g., ATP-binding pocket) are identified for mutagenesis validation .
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
- Free-energy perturbation (FEP) : Quantifies the impact of substituent changes on binding affinity .
Q. What strategies can improve the solubility and bioavailability of this compound through rational molecular design?
- Prodrug approaches : Introducing ionizable groups (e.g., phosphate esters) on the oxalamide moiety .
- Co-crystallization : Screening with cyclodextrins or co-solvents to enhance aqueous solubility .
- LogP optimization : Reducing hydrophobicity by substituting the tetrahydroquinoline’s methyl group with polar moieties (e.g., hydroxyl or amine) .
Q. What are the common degradation pathways of this compound under varying pH and temperature conditions?
Stability studies reveal:
- Acidic conditions : Hydrolysis of the oxalamide bond, monitored via HPLC .
- Oxidative stress : Degradation of the tetrahydroquinoline ring, mitigated by antioxidants like BHT .
- Thermal degradation : Aggregation or isomerization, characterized by differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
